molecular formula C5H7BrN2O3 B11969941 5-Bromo-6-hydroxy-5,6-dihydrothymine CAS No. 1195-74-0

5-Bromo-6-hydroxy-5,6-dihydrothymine

Cat. No.: B11969941
CAS No.: 1195-74-0
M. Wt: 223.02 g/mol
InChI Key: ZHSRDOVCKJIGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-hydroxy-5,6-dihydrothymine is a modified nucleobase derivative of thymine, a pyrimidine base found in DNA. This compound is of significant interest in the field of radiation chemistry and DNA repair studies due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-6-hydroxy-5,6-dihydrothymine can be synthesized through the bromination of dihydrothymine in dioxane . The reaction involves the addition of bromine to dihydrothymine, resulting in the formation of the desired compound. The reaction conditions typically include controlled temperature and the use of a solvent like dioxane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxy-5,6-dihydrothymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thymine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-hydroxy-5,6-dihydrothymine is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual modification allows for a broader range of chemical reactions and interactions with DNA compared to its similar compounds .

Properties

CAS No.

1195-74-0

Molecular Formula

C5H7BrN2O3

Molecular Weight

223.02 g/mol

IUPAC Name

5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7BrN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11)

InChI Key

ZHSRDOVCKJIGBL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)NC1=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.